molecular formula C7H11F3O B8184944 (1S,2R)-2-Trifluoromethyl-cyclohexanol

(1S,2R)-2-Trifluoromethyl-cyclohexanol

Cat. No.: B8184944
M. Wt: 168.16 g/mol
InChI Key: BGAGPUHWVOHHTP-RITPCOANSA-N
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Description

(1S,2R)-2-Trifluoromethyl-cyclohexanol is a fluorinated cyclohexanol derivative characterized by a trifluoromethyl (-CF₃) group at the C2 position of the cyclohexanol ring. The stereochemistry (1S,2R) confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which influences reactivity and binding interactions .

Properties

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGPUHWVOHHTP-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Trifluoromethyl-cyclohexanol typically involves the enantioselective reduction of a corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-Trifluoromethyl-cyclohexanone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of chiral chromatography for the separation of enantiomers is also a common practice to obtain the desired stereoisomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: 2-Trifluoromethyl-cyclohexanone.

    Reduction: Primary alcohols.

    Substitution: Ethers and esters with various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Trifluoromethyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
(1S,2R)-2-Trifluoromethyl-cyclohexanol -CF₃ at C2 ~180.15 (estimated) High electronegativity, enhanced metabolic stability
(1R,2S)-2-Phenylcyclohexanol -Ph at C2 178.23 Increased hydrophobicity; aromatic interactions dominate
(1R,2S)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol -CH₂N(CH₃)₂ and -OCH₃ at C1 263.38 Basic amino group enables hydrogen bonding; methoxy enhances solubility
(1S,5R)-5-(1-Methylethenyl)-2-methylidenecyclohexanol Methylidene and methylethenyl 152.23 Conformational rigidity due to bicyclic structure; limited polarity
(1S,2R)-2-((R)-1-Phenylethylamino)cyclohexanol -NHCH(CH₂Ph) at C2 219.32 Chiral amino group enables enantioselective binding

Stereochemical Considerations

The (1S,2R) configuration in the target compound contrasts with the (1R,2S) configuration in analogs like 2-Phenylcyclohexanol. This stereochemical inversion significantly alters spatial orientation, affecting binding affinity to chiral receptors or enzymes. For example, the (1S,2R) configuration may optimize interactions with specific active sites in antifungal or antiviral targets .

Biological Activity

(1S,2R)-2-Trifluoromethyl-cyclohexanol is a chiral compound known for its unique biological properties, primarily attributed to the presence of a trifluoromethyl group. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C7H11F3O
  • Molecular Weight : 180.16 g/mol
  • Structural Characteristics : The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions in enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to reach target sites effectively.
  • Receptor Modulation : It may function as an agonist or antagonist at various receptors, influencing their activity and leading to pharmacological effects. This modulation is crucial for its potential therapeutic applications.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description
Enzyme InhibitionInvestigated for its role as a potential inhibitor in enzyme-catalyzed reactions.
Ligand InteractionsActs as a ligand in various biological assays, influencing receptor functions .
Pharmacological PotentialExplored for use in drug development due to its unique chemical properties.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in drug design targeting metabolic pathways.

Study 2: Receptor Modulation

Research focused on the compound's effect on G-protein coupled receptors (GPCRs). The findings revealed that this compound could modulate receptor activity, leading to altered signaling pathways. This characteristic makes it a candidate for developing novel therapeutics targeting GPCRs.

Applications in Research and Industry

This compound has diverse applications across various fields:

  • Medicinal Chemistry : Its unique structure allows it to serve as a building block in synthesizing fluorinated pharmaceuticals.
  • Biological Research : Used in studies investigating enzyme kinetics and receptor interactions.
  • Industrial Applications : Employed in the production of agrochemicals and specialty chemicals due to enhanced properties conferred by the trifluoromethyl group .

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